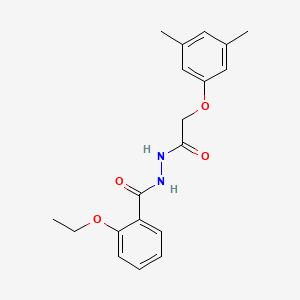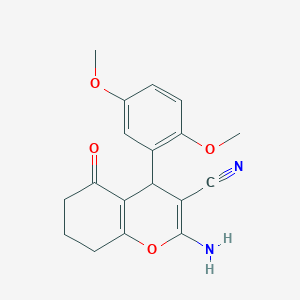![molecular formula C18H15N5O3 B11694046 3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694046.png)
3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-N'-[(E)-(2-Nitrophenyl)methyliden]-1H-pyrazol-5-carbohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Hydrazide gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolring, eine Nitrophenylgruppe und eine Methylphenylgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Methylphenyl)-N'-[(E)-(2-Nitrophenyl)methyliden]-1H-pyrazol-5-carbohydrazid erfolgt typischerweise durch Kondensation von 3-(4-Methylphenyl)-1H-pyrazol-5-carbohydrazid mit 2-Nitrobenzaldehyd. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird mehrere Stunden auf eine Temperatur von etwa 70-80 °C erhitzt, um eine vollständige Kondensation zu gewährleisten. Nach Beendigung der Reaktion wird das Produkt durch Filtration isoliert und durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um Ausbeute und Reinheit zu maximieren. Darüber hinaus kann die industrielle Produktion den Einsatz von Durchflussreaktoren zur Steigerung der Effizienz und Skalierbarkeit umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide with 2-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Methylphenyl)-N'-[(E)-(2-Nitrophenyl)methyliden]-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Hydrazidgruppe kann an nukleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4).
Substitution: Häufige Elektrophile sind Alkylhalogenide und Acylchloride.
Hauptprodukte
Oxidation: Nitroverbindungen der ursprünglichen Verbindung.
Reduktion: Aminoverbindungen der ursprünglichen Verbindung.
Substitution: Verschiedene substituierte Hydrazide, abhängig von dem verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-N'-[(E)-(2-Nitrophenyl)methyliden]-1H-pyrazol-5-carbohydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.
Medizin: Untersucht auf seine potentiellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und schmerzlindernder Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Methylphenyl)-N'-[(E)-(2-Nitrophenyl)methyliden]-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, die Synthese von bakteriellen Zellwänden zu hemmen oder essentielle Enzyme zu stören. In der Krebsforschung kann es seine Wirkung durch Induktion von Apoptose (programmierter Zelltod) in Krebszellen durch die Aktivierung spezifischer Signalwege ausüben .
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Methylphenyl)-1H-pyrazol-5-carbohydrazid: Fehlt die Nitrophenylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
2-Nitrobenzaldehyd: Ein Vorläufer bei der Synthese der Zielverbindung, jedoch ohne die Pyrazol- und Hydrazidfunktionalitäten.
Einzigartigkeit
Die Einzigartigkeit von 3-(4-Methylphenyl)-N'-[(E)-(2-Nitrophenyl)methyliden]-1H-pyrazol-5-carbohydrazid liegt in seiner Kombination von funktionellen Gruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C18H15N5O3 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-12-6-8-13(9-7-12)15-10-16(21-20-15)18(24)22-19-11-14-4-2-3-5-17(14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI-Schlüssel |
YYSIIVPSYGEWDL-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B11693979.png)

![4-bromo-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11693986.png)
![1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11693989.png)
![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B11694003.png)

![N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11694009.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphthalene-2-carbohydrazide](/img/structure/B11694012.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694023.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
![7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11694027.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11694036.png)
